molecular formula C12H14O3 B12976697 Ethyl 2-(2-acetylphenyl)acetate

Ethyl 2-(2-acetylphenyl)acetate

Cat. No.: B12976697
M. Wt: 206.24 g/mol
InChI Key: UDOPMYKHPSQRMV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetylphenyl)acetate (CAS: 63815-27-0) is an organic ester compound characterized by a phenyl ring substituted with an acetyl group at the ortho position and an ethyl acetate moiety. Its synthesis involves the GPA (heating-distillation-distillation) method, where an oxoester reacts with trimethylsilyl chloride (TMSCl) in specific solvents, yielding the product as a colorless oil with a moderate yield of 54% . The structure is confirmed by $^1$H NMR and $^13$C NMR spectroscopy, showing characteristic peaks for the acetyl and ester functional groups.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 2-(2-acetylphenyl)acetate

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)8-10-6-4-5-7-11(10)9(2)13/h4-7H,3,8H2,1-2H3

InChI Key

UDOPMYKHPSQRMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-(2-acetylphenyl)acetate can be achieved through the acyl-alkylation of arynes. One common method involves the reaction of methyl acetoacetate with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of cesium fluoride as a base. The reaction is typically carried out in an anhydrous acetonitrile solvent at elevated temperatures (around 80°C) under a nitrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of ester synthesis, such as Fischer esterification, can be applied. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form the ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-acetylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(2-carboxyphenyl)acetic acid.

    Reduction: Formation of ethyl 2-(2-hydroxyphenyl)acetate.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-acetylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-acetylphenyl)acetate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The acetyl group can undergo metabolic transformations, influencing the compound’s overall activity. The specific pathways and targets depend on the context of its application, such as its role as a prodrug in pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ester Groups

Methyl 2-(2-acetylphenyl)acetate
  • Structure : Differs only in the ester group (methyl instead of ethyl).
  • Synthesis : Prepared via direct acylation-alkylation of arynes under optimized conditions, demonstrating higher synthetic efficiency .
  • Properties : Similar physical state (oil) but slightly lower molecular weight (192.21 g/mol vs. 222.24 g/mol for the ethyl analogue) .
  • Applications : Used in synthetic organic chemistry for building complex heterocycles.
Propyl 2-(3-benzoyl-4-methyl-2-oxoquinolin-1(2H)-yl)-2-phenylacetate (7aaa)
  • Structure: Contains a propyl ester and a quinoline core instead of a simple phenyl-acetyl group.
  • Properties : Solid with a high melting point (205–207°C) due to extended aromaticity and hydrogen-bonding interactions .
  • Synthesis : Purified via column chromatography (ethyl acetate/hexane gradient), achieving a yield of 170 mg .

Analogues with Substituent Variations

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate
  • Structure : Incorporates a benzofuran ring with bromo and sulfinyl substituents.
  • Properties : Crystalline solid stabilized by π-π interactions (centroid distance: 3.814 Å) and weak C–H···O hydrogen bonds .
  • Applications : Studied for its unique crystal packing, relevant to materials science.
Ethyl 2-(4-aminophenoxy)acetate
  • Structure: Features an aminophenoxy group instead of acetylphenyl.
  • Synthesis : Synthesized via consecutive alkylation and reduction steps (62% yield), forming reddish-brown crystals .
  • Applications : Precursor for dual GK activators in diabetes research.

Functionalized Analogues in Natural Products

2-(2-Oxoindolin-3-yl)ethyl 2-(4-hydroxyphenyl)acetate
  • Structure : Combines indoline and hydroxyphenyl moieties.
  • Source : Isolated from the fungus Colletotrichum sp. HK-08 .
  • Bioactivity: Exhibits antimicrobial properties, highlighting the role of phenolic groups in biological activity.
Ethyl 2-(1H-indazol-1-yl)acetate
  • Structure : Contains an indazole ring system.
  • Synthesis : Optimized via regioselective one-pot reactions using citric acid as a catalyst .
  • Applications : Explored in green chemistry for its efficiency and low environmental impact.

Comparative Data Table

Compound Name Molecular Formula Physical State Melting Point (°C) Yield (%) Key Applications Evidence
This compound C₁₂H₁₄O₄ Colorless oil N/A 54 Synthetic intermediate
Mthis compound C₁₁H₁₂O₃ Oil N/A N/A Heterocycle synthesis
Propyl 2-(3-benzoylquinolin-yl)acetate C₂₄H₂₃NO₄ Yellow solid 205–207 ~70 Pharmaceutical research
Ethyl 2-(5-bromo-benzofuran-yl)acetate C₁₄H₁₅BrO₄S Crystalline 182–184 N/A Crystal engineering
Ethyl 2-(4-aminophenoxy)acetate C₁₀H₁₃NO₃ Reddish crystals 56–58 62 Diabetes drug development

Key Research Findings

  • Synthetic Efficiency : this compound’s GPA synthesis offers moderate yields compared to citric acid-catalyzed indazole derivatives (e.g., 54% vs. >80% for ethyl 2-(1H-indazol-1-yl)acetate) .
  • Structural Influence on Properties: The presence of extended aromatic systems (e.g., quinoline in 7aaa) significantly increases melting points due to enhanced intermolecular interactions .
  • Biological Relevance : Natural product analogues (e.g., indoline derivatives) demonstrate how substituent modifications can introduce antimicrobial or enzyme-inhibiting activities .

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